{3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride is a chemical compound with the molecular formula C8H8BrN3·HCl. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction proceeds through a one-pot tandem cyclization/bromination process. The cyclization to form imidazo[1,2-a]pyridines is promoted by the further bromination, and no base is needed . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly method .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in powder form and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions
{3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Iodine (I2): and tert-Butyl hydroperoxide (TBHP) are commonly used reagents in the synthesis and transformation of this compound.
Ethyl acetate: is often used as a solvent in these reactions.
Major Products
The major products formed from these reactions include various derivatives of imidazo[1,2-a]pyridine, which can be further functionalized for specific applications .
Scientific Research Applications
{3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of {3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have comparable biological activities.
Other Imidazo[1,2-a]pyridines: Various derivatives of imidazo[1,2-a]pyridine exhibit similar chemical properties and applications.
Uniqueness
{3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. This makes it a valuable compound in the development of new pharmaceuticals and chemical research .
Properties
IUPAC Name |
(3-bromoimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3.ClH/c9-8-6(5-10)11-7-3-1-2-4-12(7)8;/h1-4H,5,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLGMQNJLBKRTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.